molecular formula C9H9ClN4 B3348036 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine CAS No. 150012-98-9

4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine

Cat. No.: B3348036
CAS No.: 150012-98-9
M. Wt: 208.65 g/mol
InChI Key: NPDFWNPGJQCUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Fused Purine (B94841) Heterocycles in Research

Fused purine heterocycles are a broad class of compounds characterized by a purine core—a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring—that is further annulated with an additional ring system. This structural motif is a cornerstone in the development of therapeutic agents, as it is present in numerous biologically active molecules. nih.gov The inherent versatility of the purine scaffold allows for extensive chemical modifications, leading to a diverse array of derivatives with a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties. researchgate.net Researchers have actively explored these systems to design molecules that can interact with various biological targets, such as enzymes and receptors, with high specificity and affinity. researchgate.net

Significance of the Pyrido[2,1-f]purine Scaffold in Medicinal Chemistry Research

The pyrido[2,1-f]purine scaffold represents a specific and highly significant class of tricyclic purine analogs. This framework is formed by the fusion of a pyridine (B92270) ring to the purine nucleus. Derivatives of this scaffold have shown remarkable potential in medicinal chemistry, particularly as potent and selective antagonists for adenosine (B11128) receptors. nih.govacs.org For instance, certain 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones have been identified as multi-target drugs for neurodegenerative diseases, exhibiting inhibitory activity against monoamine oxidases (MAO) and antagonism at adenosine A1 and A2A receptors. nih.gov The rigid, planar structure of the aromatic pyrido[2,1-f]purine core, combined with the potential for various substitutions, provides a valuable template for designing ligands that can fit into the binding sites of specific biological targets. The introduction of a tetrahydropyridine (B1245486) ring, as in the titular compound, adds a degree of conformational flexibility that can be crucial for optimizing interactions with these targets.

Structural Relationship to Core Purine Nucleus and Other Tricyclic Purine Derivatives

The fundamental building block of 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine is the purine nucleus. wikipedia.org Purine itself is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. wikipedia.org In the case of the pyrido[2,1-f]purine system, a third, six-membered nitrogen-containing ring (pyridine) is fused to the purine core.

The specific compound, this compound, possesses several key structural features:

Tricyclic System: It is a tricyclic heterocycle, with the purine core being central.

Pyrido Fusion: A pyridine ring is fused to the purine, creating the pyrido[2,1-f]purine framework.

Tetrahydro Feature: The pyridine ring is saturated, forming a tetrahydropyridine ring. This introduces non-planarity and conformational flexibility compared to its aromatic counterpart.

Chloro Substitution: A chlorine atom is attached at the 4-position of the purine ring system. Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule, potentially enhancing its biological activity and pharmacokinetic profile. pharmaexcipients.com

To illustrate the diversity and therapeutic potential of related fused purine systems, the following table summarizes the biological activities of various pyrido-fused purine and pyrimidine derivatives:

Compound ClassBiological Target/ActivityReference
Pyrido[2,1-f]purine-2,4-dionesHuman Adenosine A3 Receptor Antagonists nih.govacs.org
Tetrahydropyrimido[1,2-f]purinedionesMonoamine Oxidase B (MAO-B) Inhibitors, Adenosine A1/A2A Receptor Antagonists nih.gov
Pyrido[1,2-e]purine derivativesFlavin-Dependent Thymidylate Synthase (FDTS) Inhibitors nih.govmdpi.com
Thieno-fused deazapurine nucleosidesCytotoxic activity against cancer cell lines nih.gov

The study of this compound and its analogs is part of a broader effort to expand the chemical space of purine-based compounds for drug discovery. The unique combination of a fused pyridine ring, a saturated heterocyclic component, and a halogen substituent makes this compound and its derivatives interesting candidates for further investigation in various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6,7,8,9-tetrahydropurino[7,8-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-8-7-9(12-5-11-8)13-6-3-1-2-4-14(6)7/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFWNPGJQCUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=C2C(=NC=N3)Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245914
Record name 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150012-98-9
Record name 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150012-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 Chloro 6,7,8,9 Tetrahydropyrido 2,1 F Purine and Analogues

Retrosynthetic Analysis of the Pyrido[2,1-f]purine Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the pyrido[2,1-f]purine core, the primary disconnection strategy involves breaking the bonds of the fused pyridine (B92270) ring.

A logical retrosynthetic pathway for the tetrahydropyrido[2,1-f]purine system begins by disconnecting the C4a-N5 bond and the C9-C9a bond of the tetrahydropyridine (B1245486) ring. This deconstruction leads back to a key intermediate: an 8-substituted purine (B94841) derivative. Specifically, this precursor would be a purine (often a xanthine (B1682287) derivative like theophylline) bearing a side chain at the 8-position. This side chain must contain a nucleophilic group (such as an amine) and an electrophilic center, or a precursor that can be converted into one, positioned to facilitate intramolecular cyclization onto the N7 position of the purine ring. This approach identifies 8-halopurines, particularly 8-bromoxanthines, as crucial starting materials, as the halogen provides a reactive handle for introducing the necessary side chain for the subsequent annulation reaction.

Approaches to Pyrido Ring Annulation

The formation of the pyridine ring fused to the purine system, known as annulation, is the cornerstone of synthesizing pyrido[2,1-f]purines. Various methods have been established, primarily focusing on the construction of pyrido[2,1-f]purinediones from xanthine precursors.

The most common strategies for constructing the pyrido[2,1-f]purinedione skeleton involve intramolecular or intermolecular cyclization reactions starting from appropriately substituted purine-2,6-dione (B11924001) (xanthine) derivatives.

8-Bromo-substituted theophylline (B1681296) is a versatile and widely used precursor for the synthesis of various fused heterocyclic systems. The bromine atom at the C8 position activates the molecule for nucleophilic substitution, providing an anchor point for building the new ring. The synthesis typically begins with the bromination of theophylline. This 8-bromo derivative can then react with a bifunctional reagent. For instance, reaction with a haloamine can introduce a side chain that subsequently cyclizes through intramolecular N-alkylation at the N7 position to form the desired tetrahydropyrido ring. This strategy leverages the established reactivity of 8-haloxanthines to create the fused ring system in a stepwise manner.

The reaction of 8-halopurines with primary amines is a key step in constructing the pyrido[2,1-f]purine core. In this approach, an 8-bromotheophylline (B15645) derivative can be treated with a primary amine that also contains a leaving group at a suitable position (e.g., 4-chlorobutylamine). The reaction proceeds in two stages: first, the primary amine displaces the bromide at the C8 position of the theophylline ring. Second, the resulting intermediate undergoes an intramolecular cyclization, where the N7 nitrogen of the purine ring attacks the carbon bearing the leaving group, forming the six-membered pyridine ring. This sequence provides a reliable method for annulation.

An efficient one-pot synthesis for 1H,3H-pyrido[2,1-f]purine-2,4-diones has been developed starting from 6-aminouracil (B15529) derivatives. This method avoids the isolation of intermediates and proceeds via a two-step sequence in a single reaction vessel.

Dibromination: The 6-aminouracil derivative is treated with N-bromosuccinimide (NBS). This results in the formation of a highly reactive 5,5-dibromo-6-imino intermediate.

Cyclization with Pyridine: The intermediate is not isolated but is reacted in situ with pyridine or a substituted pyridine. The pyridine molecule acts as the source for the new six-membered ring, leading to the formation of the tricyclic pyrido[2,1-f]purine-2,4-dione structure.

This one-pot procedure offers significant advantages in terms of efficiency and atom economy for accessing this class of compounds.

Table 1: Summary of Cyclization Strategies for Pyrido[2,1-f]purinediones

StrategyStarting MaterialKey ReagentsIntermediateMechanism
Using 8-Bromo Theophylline 8-BromotheophyllineBifunctional haloamines8-(aminoalkyl)theophyllineIntermolecular substitution followed by intramolecular cyclization
One-Pot Dibromination 6-AminouracilN-Bromosuccinimide, Pyridine5,5-dibromo-6-imino speciesIn situ formation of reactive intermediate followed by cycloaddition

Ring-closing metathesis (RCM) is a powerful catalytic method for the formation of cyclic structures and has been applied to the synthesis of the isomeric pyrido[1,2-e]purine system. researchgate.net This approach typically involves the synthesis of a purine precursor bearing two alkenyl chains, often at adjacent nitrogen and carbon atoms.

The synthesis begins with the preparation of a di-alkenylated purine, such as an 8,9-diallylpurine. researchgate.net This precursor is then subjected to a ruthenium-based catalyst, such as a Grubbs catalyst. The catalyst facilitates the intramolecular metathesis reaction between the two allyl groups, forming a new six-membered dihydropyridine (B1217469) ring fused to the purine core and releasing ethene as a byproduct. The resulting dihydropyrido[1,2-e]purine can then be oxidized to afford the final aromatic pyrido[1,2-e]purine product. researchgate.net This RCM strategy offers a modern and efficient route to this specific class of fused purine analogues. rsc.org

Cyclization Reactions for Pyrido[2,1-f]purinediones

Purine Nucleus Construction Methods Applicable to the Scaffold

The formation of the core tetrahydropyrido[2,1-f]purine ring system is a critical phase in the synthesis. Several classical and modern methods for purine synthesis can be adapted for this purpose, primarily involving the construction of the pyrimidine (B1678525) and imidazole (B134444) rings in a sequential or convergent manner.

From Diaminomaleonitrile (B72808) and Urea (B33335)/Imidazole/Pyrimidine Derivatives

The utilization of diaminomaleonitrile (DAMN) as a precursor for the purine ring system is a well-established strategy in heterocyclic chemistry. In the context of the target scaffold, this approach would theoretically involve the reaction of DAMN with a suitable cyclic urea or a pre-formed pyrimidine derivative that incorporates the tetrahydropyridine moiety.

The general principle of this method relies on the stepwise construction of the purine ring. For instance, DAMN can react with urea or its derivatives to form a 2,8-dioxy-purine intermediate. However, for the synthesis of the tetrahydropyrido[2,1-f]purine scaffold, a more tailored approach would be required, likely involving a pre-functionalized tetrahydropyridine-fused pyrimidine.

A plausible, albeit not explicitly documented for this specific scaffold, synthetic route could involve the following conceptual steps:

Formation of a Fused Pyrimidine: Reaction of a suitable β-ketoester derivative of piperidine (B6355638) with urea or thiourea (B124793) to form a tetrahydropyridopyrimidinone.

Introduction of Amino Groups: Subsequent amination at the 4 and 5 positions of the pyrimidine ring to generate a 4,5-diaminotetrahydropyridopyrimidine.

Imidazole Ring Closure: Cyclization of the resulting diamine with a one-carbon synthon, such as formic acid or a derivative, to complete the purine ring system.

While this strategy is theoretically sound, the practical application and optimization of reaction conditions would be necessary to achieve the desired tetrahydropyrido[2,1-f]purine core.

From 4,5-Diaminopyrimidine (B145471) Precursors

A more direct and widely applicable method for the construction of fused purine systems is the Traube purine synthesis, which utilizes 4,5-diaminopyrimidine precursors. google.com This method is highly versatile and can be adapted to synthesize a wide range of purine analogues.

For the synthesis of the 6,7,8,9-tetrahydropyrido[2,1-f]purine scaffold, the key intermediate would be a 4,5-diaminopyrimidine fused with a tetrahydropyridine ring. The general synthetic approach would involve:

Synthesis of the Fused Pyrimidine: Condensation of a suitable cyclic β-amino-α,β-unsaturated nitrile derived from piperidine with formamidine (B1211174) or a similar reagent to construct the pyrimidine ring, yielding a 4-amino-tetrahydropyridopyrimidine.

Nitrosation and Reduction: Introduction of a nitroso group at the 5-position followed by reduction to afford the crucial 4,5-diamino intermediate.

Imidazole Ring Formation: Cyclization of the 4,5-diaminopyrimidine with a one-carbon source. The choice of the cyclizing agent determines the substituent at the 8-position of the purine ring. For an unsubstituted 8-position, formic acid is commonly used.

This methodology offers a robust and adaptable route to the core heterocyclic system, allowing for the introduction of various substituents on both the pyrimidine and the newly formed imidazole ring.

Formation of 6-Chloropurine (B14466) Intermediates

In many synthetic strategies for purine derivatives, 6-chloropurine serves as a versatile intermediate. oregonstate.eduresearchgate.net This is due to the reactivity of the chloro-substituent, which can be readily displaced by various nucleophiles to introduce a wide range of functional groups at the 6-position.

While the target molecule is chlorinated at the 4-position of the tetrahydropyrido[2,1-f]purine system, the principles of forming chloro-substituted purines are relevant. 6-Chloropurine is typically synthesized from hypoxanthine (B114508) by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). oregonstate.eduresearchgate.netsci-hub.se The reaction often requires the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, to facilitate the reaction.

The formation of a 4-chloro-substituted tetrahydropyrido[2,1-f]purine would analogously start from the corresponding 4-oxo (or 4-hydroxy) precursor, 6,7,8,9-tetrahydropyrido[2,1-f]purin-4-one.

Halogenation Strategies for 4-Chloro-Substitution and Other Positions

The introduction of a chlorine atom at the 4-position of the 6,7,8,9-tetrahydropyrido[2,1-f]purine ring is the final key transformation to obtain the target compound. This is typically achieved through the chlorination of the corresponding 4-oxo precursor.

The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) . The reaction involves the conversion of the lactam (oxo) functionality at the 4-position into the corresponding chloro-derivative.

The general procedure involves heating the 6,7,8,9-tetrahydropyrido[2,1-f]purin-4-one with an excess of phosphorus oxychloride, often in the presence of a high-boiling tertiary amine like N,N-diethylaniline or triethylamine. The amine acts as a catalyst and a scavenger for the hydrogen chloride generated during the reaction. In some cases, the reaction can be performed neat or in a high-boiling inert solvent.

The table below summarizes typical conditions for the chlorination of related heterocyclic systems, which can be considered as starting points for the optimization of the synthesis of 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine.

PrecursorChlorinating AgentAdditives/SolventTemperatureReference Analogy
HypoxanthinePOCl₃N,N-DimethylanilineReflux researchgate.net
Uric AcidPOCl₃Amine HydrochloridesReflux sci-hub.se
Tetrahydropyrido[4,3-d]pyrimidin-4-onePOCl₃Neat120 °CAnalogous Fused System

Halogenation at other positions of the purine ring system, if required, would necessitate different strategies. For instance, direct electrophilic halogenation on the imidazole part of the purine ring is often challenging due to the deactivating effect of the pyrimidine ring. Therefore, functionalization at these positions is typically introduced at an earlier stage of the synthesis, for example, by using substituted precursors for the imidazole ring closure.

Stereoselective Synthesis Considerations

The 6,7,8,9-tetrahydropyrido[2,1-f]purine scaffold may contain stereocenters, depending on the substitution pattern on the tetrahydropyridine ring. If the synthesis starts from a chiral piperidine derivative, the stereochemistry will be carried through the synthetic sequence.

Achieving stereoselectivity in the synthesis of such fused heterocyclic systems often relies on one of the following approaches:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as chiral amino acids or their derivatives, to construct the tetrahydropyridine ring. This approach ensures the introduction of a specific stereochemistry from the outset.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions during the construction of the heterocyclic framework. This could include asymmetric hydrogenations to establish stereocenters in the tetrahydropyridine ring or asymmetric cyclization reactions.

Diastereoselective Reactions: Using substrate-controlled diastereoselective reactions, where an existing stereocenter in the molecule directs the formation of a new stereocenter.

Currently, there is limited specific literature on the stereoselective synthesis of the 6,7,8,9-tetrahydropyrido[2,1-f]purine ring system. However, the principles of stereoselective synthesis developed for other fused nitrogen heterocycles can be applied. For instance, asymmetric synthesis of piperidine derivatives is a well-explored area, and these chiral building blocks could serve as precursors for the construction of the target scaffold with high enantiomeric purity.

Further research is needed to develop specific and efficient stereoselective routes to chiral analogues of this compound, which would be crucial for investigating their structure-activity relationships in biological systems.

Chemical Modifications and Reactivity of the Pyrido 2,1 F Purine Scaffold

Alkylation Reactions on Nitrogen Atoms (N1, N3, N7, N9)

Alkylation of the nitrogen atoms within the purine (B94841) ring system of the tetrahydropyrido[2,1-f]purine core is a key strategy for structural diversification. The purine scaffold contains several nucleophilic nitrogen atoms (N1, N3, N7, and N9), and the regioselectivity of alkylation can be influenced by factors such as the nature of the alkylating agent, the base used, and the solvent system. rsc.org

In related purine systems, direct alkylation with alkyl halides often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.gov For the closely related tetrahydropyrimido[1,2-f]purinedione scaffold, a synthetic strategy has been developed to achieve broad variation at the N9-position. nih.gov For instance, the reaction of 1,3-dialkyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-diones with various substituted benzyl (B1604629) and phenethyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) selectively yields the corresponding N9-alkylated products. nih.gov This suggests that the N9 position of the 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine is also a likely site for selective alkylation under similar conditions.

The introduction of a propargyl group at the N3 position has also been demonstrated in the tetrahydropyrimido[1,2-f]purinedione series, expanding the possibilities for further functionalization via click chemistry or other alkyne-based transformations. nih.gov While less common, alkylation at the N1 and N7 positions can also occur, and specific reaction conditions or the use of protecting groups might be necessary to achieve selectivity for these positions. rsc.orgnih.gov The use of microwave irradiation has been shown to improve reaction times and yields in the N-alkylation of purine derivatives.

Table 1: Examples of N-Alkylation on the Tetrahydropyrimido[1,2-f]purinedione Scaffold

Starting MaterialAlkylating AgentBase/SolventProductReference
1,3-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dione3,4-Dichlorobenzyl chlorideK₂CO₃ / DMF9-(3,4-Dichlorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dione nih.gov
1-Methyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dionePropargyl bromideK₂CO₃ / DMF1-Methyl-3-propargyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dione nih.gov
1,3-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dione2-Methoxybenzyl chlorideK₂CO₃ / DMF9-(2-Methoxybenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dione nih.gov

Substitution Reactions at the Chlorinated Position (C4) and Other Ring Positions

The chlorine atom at the C4 position of the this compound is a key handle for introducing a wide range of substituents through various substitution reactions.

The C4-chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols. In the analogous 2,4-dichloroquinazoline (B46505) system, SNAr reactions with amine nucleophiles occur regioselectively at the C4 position. nih.gov Similarly, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated successful substitution of the C4-chloro group with nucleophiles like thiols, hydrazines, and azide. mdpi.com These examples suggest that the C4 position of this compound is highly susceptible to SNAr reactions, providing a straightforward route to a diverse array of 4-substituted derivatives. The reaction conditions typically involve heating the chloro-substituted starting material with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated HCl.

The introduction of amino groups at the C4 position can be achieved through both SNAr reactions with amines and palladium-catalyzed cross-coupling reactions. Direct substitution with primary or secondary amines under thermal conditions is a common method. For instance, the synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines has been reported, highlighting the feasibility of introducing amino groups onto this type of scaffold. nih.gov

For less reactive amines or for achieving higher yields and broader substrate scope, palladium-catalyzed methods such as the Buchwald-Hartwig amination are highly effective. These reactions utilize a palladium catalyst and a suitable phosphine (B1218219) ligand to couple the chloro-heterocycle with an amine. This methodology has been successfully applied to the amination of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one at a halogenated position, demonstrating its utility in complex heterocyclic systems. nih.gov

While the starting material is a 4-chloro derivative, the introduction of other halogens or the interconversion of the chloro group can be valuable for modulating reactivity in subsequent reactions, such as cross-coupling. Direct halogenation of the purine ring system can occur at various positions depending on the reaction conditions and the substituents already present on the ring.

Halogen interconversion can be achieved through reactions like the Finkelstein reaction, which involves the exchange of a halogen for another. For example, treatment of a chloro-substituted heterocycle with an excess of sodium iodide in a solvent like acetone (B3395972) can lead to the corresponding iodo derivative. While the classic Finkelstein reaction is typically used for alkyl halides, aromatic versions catalyzed by copper(I) iodide have also been developed. researchgate.net Such transformations would allow access to 4-bromo or 4-iodo-6,7,8,9-tetrahydropyrido[2,1-f]purines, which can exhibit different reactivity profiles in palladium-catalyzed coupling reactions.

Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the diversification of the this compound scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position.

The Suzuki-Miyaura coupling , which couples an organoboron reagent with a halide, is a widely used method for creating biaryl and heteroaryl-aryl linkages. This reaction has been successfully applied to the closely related 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine scaffold. figshare.com The reaction of this chloro-substituted purine with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ in a solvent mixture of dioxane and water under microwave irradiation, afforded the corresponding 4-aryl-substituted products in good yields. This demonstrates the high potential of the Suzuki-Miyaura coupling for the derivatization of this compound.

The Sonogashira coupling allows for the introduction of alkyne moieties by coupling a terminal alkyne with a halide. This reaction has also been successfully performed on the 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine system using a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine. figshare.com The resulting 4-alkynyl-substituted pyridopurines can serve as versatile intermediates for further transformations.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions on a Related Pyrido[1,2-e]purine Scaffold

Reaction TypeHalide SubstrateCoupling PartnerCatalyst/ConditionsProductReference
Suzuki-Miyaura4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW4-Phenyl-2-(trifluoromethyl)pyrido[1,2-e]purine figshare.com
Sonogashira4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purinePhenylacetylenePd(PPh₃)₄, CuI, Et₃N, MW4-(Phenylethynyl)-2-(trifluoromethyl)pyrido[1,2-e]purine figshare.com

Functional Group Interconversions on Peripheral Substituents

Once new functional groups are introduced onto the this compound scaffold through the reactions described above, they can be further modified through a variety of functional group interconversions. For example, an ester group introduced via a coupling reaction could be hydrolyzed to a carboxylic acid, which could then be converted to an amide. A nitro group on an appended aryl ring could be reduced to an amine, which could then be acylated or used in other transformations. A terminal alkyne introduced via Sonogashira coupling can undergo a variety of reactions, including hydration to a ketone, or participation in cycloaddition reactions. The synthesis of various pyrido[2,3-d]pyrimidin-7(8H)-ones showcases a range of such transformations, including Michael additions and subsequent cyclizations. mdpi.com These subsequent modifications of peripheral substituents are crucial for fine-tuning the properties of the final compounds and for exploring the structure-activity relationships in drug discovery programs.

Rearomatization and Oxidation Processes in Synthesis

The conversion of the saturated heterocyclic ring in this compound to its aromatic counterpart represents a key synthetic transformation, yielding the fully aromatic pyrido[2,1-f]purine system. This rearomatization is typically achieved through oxidation or dehydrogenation reactions. While specific literature detailing the oxidation of this compound is not extensively available, the principles of dehydrogenating similar N-heterocyclic systems can be applied to understand the potential synthetic pathways.

The aromatization process involves the removal of hydrogen atoms from the tetrahydropyridine (B1245486) portion of the molecule, leading to the formation of a stable, planar aromatic ring. This transformation significantly alters the electronic and conformational properties of the scaffold, which can be crucial for its biological activity and further chemical modifications.

Several reagents and catalytic systems are commonly employed for the oxidative aromatization of N-heterocycles. These methods vary in their efficiency, substrate scope, and reaction conditions. The choice of a particular method would depend on the specific substituents present on the pyrido[2,1-f]purine core and the desired reaction outcome.

Potential Methods for Rearomatization:

A variety of oxidizing agents and catalytic systems have been successfully utilized for the dehydrogenation of saturated N-heterocycles. These can be broadly categorized as follows:

Metal-Based Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for dehydrogenation reactions, often in the presence of a hydrogen acceptor. Other transition metal catalysts, such as those based on ruthenium, rhodium, and copper, have also been shown to be effective.

Quinone-Based Oxidants: High-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are powerful oxidizing agents capable of effecting the aromatization of various heterocyclic systems.

Other Oxidizing Agents: Reagents such as manganese dioxide (MnO2) and activated carbon have also been employed for the oxidative dehydrogenation of N-heterocycles under various reaction conditions.

The following table summarizes potential reagents and their general applicability for the aromatization of tetrahydropyridine systems, which could be adapted for the this compound scaffold.

Reagent/CatalystGeneral Reaction ConditionsPotential AdvantagesPotential Challenges
Palladium on Carbon (Pd/C)High temperature, often with a hydrogen acceptor (e.g., maleate)Well-established, reliableHarsh conditions, potential for side reactions
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Mild conditions, often at room temperatureHigh efficiency, broad applicabilityStoichiometric amounts required, cost
Manganese Dioxide (MnO2)Often requires elevated temperaturesReadily available, relatively inexpensiveCan require a large excess of reagent
Activated Carbon (Air Oxidized)Aerobic oxidation at elevated temperaturesMetal-free, sustainableMay require catalyst optimization

Detailed Research Findings on Analogous Systems:

While direct studies on the aromatization of this compound are scarce, research on similar heterocyclic cores provides valuable insights. For instance, the dehydrogenation of indoline-containing compounds, which share a partially saturated nitrogen-containing ring fused to an aromatic system, has been documented. In one study, the enzymatic dehydrogenation of the drug indapamide, which contains a 4-chloro-substituted aromatic ring and a methyl-indoline moiety, was investigated using cytochrome P450 enzymes. nih.gov This highlights that both chemical and biological methods can be employed for the aromatization of such scaffolds.

Furthermore, the synthesis of various pyrido[1,2-e]purine derivatives has been reported, which are structurally related to the pyrido[2,1-f]purine system. nih.gov The synthetic strategies for these compounds often involve building the aromatic pyridine (B92270) ring onto a pre-existing purine structure, rather than aromatizing a saturated precursor. However, the established reactivity of the purine core in these syntheses can inform the stability and potential reactivity of the this compound scaffold under oxidative conditions.

The development of novel 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones also provides a reference point for the chemistry of related fused heterocyclic systems. nih.gov Although this work does not focus on aromatization, the synthetic methodologies employed could be adapted for the preparation of precursors to the fully aromatic pyrido[2,1-f]purine system.

Structural Characterization and Computational Studies in Research

Spectroscopic Methodologies for Elucidation of Novel Derivatives

The precise structure of newly synthesized derivatives of 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine is determined using a combination of sophisticated spectroscopic techniques.

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Techniques

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the structural analysis of these purine (B94841) derivatives. Techniques such as 1H NMR and 13C NMR provide essential information about the chemical environment of hydrogen and carbon atoms within the molecule. nih.gov For instance, in the analysis of related 6-chloropurine (B14466) derivatives, 1H-15N HMBC methods have been employed to determine 15N chemical shifts, with density functional theory (DFT) calculations aiding in the complete assignment. nih.gov The use of 2D NMR techniques, including homonuclear correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), allows for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the connectivity of atoms in the fused ring system and the position of various substituents. scienceasia.org In cases of complex spectra with overlapping signals, 2D techniques are indispensable for resolving ambiguities. researchgate.net

Mass Spectrometry Data Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound derivatives. nih.govnih.gov High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. amazonaws.com Fragmentation patterns observed in the mass spectra offer valuable insights into the structural components of the molecule. The analysis of purine and pyrimidine (B1678525) compounds in biological fluids often utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. nih.govresearchgate.net This highlights the robustness of mass spectrometry in both structural characterization and analytical applications.

Computational Chemistry and Molecular Modeling

Computational methods are increasingly employed to complement experimental data, providing deeper insights into the properties and potential biological activity of this compound derivatives.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This method is instrumental in identifying potential biological targets and understanding the molecular basis of interaction. nih.gov For purine and pyrimidine derivatives, docking studies have been used to investigate their binding modes with various enzymes, providing insights that can guide the design of more potent and selective inhibitors. nih.gov For instance, studies on tetrahydropyrimido[1,2-f]purinediones have utilized molecular docking to explore their interactions with adenosine (B11128) receptors and monoamine oxidases, which are targets for neurodegenerative diseases. nih.gov

Quantum Chemical Calculations for Tautomer Stability and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability of different tautomeric forms, and reactivity of molecules. nih.gov These calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. nih.gov Ab initio quantum chemical calculations have been used to study the stability of different tautomers of related pterin (B48896) derivatives, providing insights into their chemical behavior in different environments. Such computational studies are crucial for understanding the fundamental chemical properties that govern the behavior of these heterocyclic systems.

Following a comprehensive search of scientific databases and scholarly articles, detailed information regarding the structural characterization and computational studies specifically for the chemical compound “this compound” is not available in the public domain.

The requested analysis, including the prediction of conformational preferences, structure-affinity relationships (SAR), structure-kinetics relationships (SKR), and the influence of lipophilicity on binding kinetics for this particular molecule, has not been documented in the accessible scientific literature.

Research is available for structurally related compounds, such as pyrido[2,1-f]purine-2,4-dione derivatives, which have been investigated for their antagonist activity at the human adenosine A3 receptor. Those studies include detailed SAR and SKR analyses. However, due to the strict focus of this inquiry solely on “this compound,” and the absence of specific research on this compound, the detailed article as outlined in the prompt cannot be generated.

Further research and publication in peer-reviewed scientific journals would be required to provide the specific data points and analyses requested for this compound.

Mechanistic Biological Investigations of 4 Chloro 6,7,8,9 Tetrahydropyrido 2,1 F Purine and Analogues

Adenosine (B11128) Receptor (AR) Antagonism and Affinity Studies

Analogues of 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine have been systematically evaluated for their ability to bind to and antagonize the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These studies are crucial for understanding the potential therapeutic applications and selectivity profiles of this class of compounds.

A₁, A₂ₐ, A₂ₑ, and A₃ Adenosine Receptor Binding Assays (e.g., Radioligand Displacement)

Radioligand binding assays are a primary method used to determine the affinity of a compound for a specific receptor. In these assays, a known radioactive ligand is allowed to bind to the receptor, and then the test compound is introduced to displace it. The concentration of the test compound required to displace 50% of the radioligand (IC₅₀) is measured, from which the binding affinity (Kᵢ) can be calculated.

Studies on 1H,3H-pyrido[2,1-f]purine-2,4-diones, which can be described as fused xanthine (B1682287) structures, have demonstrated their significant antagonist effects, particularly at the human A₃ adenosine receptor. nih.gov For instance, the 1-benzyl-3-propyl-1H,3H-pyrido[2,1-f]purine-2,4-dione derivative was identified as a lead compound, exhibiting a Kᵢ value of 4.0 nM against the hA₃ receptor. nih.gov Further modifications led to compounds with even higher affinity, with some derivatives showing (sub)nanomolar binding affinities ranging from 0.38 nM to 108 nM. nih.govnih.gov

Another related series, the 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones, were evaluated for their interaction with all four adenosine receptor subtypes. nih.gov Within this series, potent dual A₁/A₂ₐ adenosine receptor antagonists were identified. For example, 9-benzyl-1-methyl-3-propargyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)dione displayed Kᵢ values of 0.249 µM and 0.253 µM for human A₁ and A₂ₐ receptors, respectively. nih.gov

Table 1: Adenosine Receptor Binding Affinities of Selected Analogues This table is interactive. You can sort and filter the data.

Compound Class Analogue Example Receptor Subtype Binding Affinity (Kᵢ)
Pyrido[2,1-f]purine-2,4-dione 1-benzyl-3-propyl derivative hA₃ 4.0 nM
Pyrido[2,1-f]purine-2,4-dione 3-cyclopropylmethyl-8-methoxy-1-(4-methylbenzyl) derivative hA₃ 2.24 nM
Tetrahydropyrimido[1,2-f]purinedione 9-benzyl-1-methyl-3-propargyl derivative hA₁ 249 nM
Tetrahydropyrimido[1,2-f]purinedione 9-benzyl-1-methyl-3-propargyl derivative hA₂ₐ 253 nM
Tetrahydropyrimido[1,2-f]purinedione 9-(2-methoxybenzyl)-1-methyl-3-(prop-2-ynyl) derivative hA₁ 605 nM
Tetrahydropyrimido[1,2-f]purinedione 9-(2-methoxybenzyl)-1-methyl-3-(prop-2-ynyl) derivative hA₂ₐ 417 nM

Selectivity Profiling Across AR Subtypes

Selectivity is a critical aspect of drug design, as it minimizes off-target effects. Research on pyrido[2,1-f]purine-2,4-diones has focused on improving selectivity for the A₃ receptor over other subtypes. While initial compounds showed potent A₃ antagonism, they also retained some affinity for A₁ and A₂ₐ receptors. nih.gov Through systematic chemical modifications, a remarkable improvement in selectivity was achieved. mdpi.com A key example is 3-cyclopropylmethyl-8-methoxy-1-(4-methylbenzyl)-1H,3H-pyrido[2,1-f]purine-2,4-dione, which combines a very high affinity for the hA₃ receptor (Kᵢ = 2.24 nM) with a lack of affinity for the hA₁, hA₂ₐ, and hA₂ₑ receptors. mdpi.com This highlights the potential to fine-tune the molecular structure to achieve high subtype specificity.

In contrast, the tetrahydropyrimido[1,2-f]purinedione series yielded compounds with a different selectivity profile, demonstrating dual antagonism for A₁ and A₂ₐ receptors or even triple-target inhibition profiles including MAO-B. nih.gov

Kinetic Binding Studies (kₒₙ, kₒff, Residence Time)

Beyond binding affinity (Kᵢ), the kinetics of how a compound associates (kₒₙ) and dissociates (kₒff) from its target receptor are increasingly recognized as critical determinants of its pharmacological effect. The residence time (RT), which is the reciprocal of the dissociation rate (1/kₒff), indicates how long a drug remains bound to its target.

A detailed investigation into the structure-kinetics relationships of pyrido[2,1-f]purine-2,4-dione derivatives at the human A₃ receptor revealed a diverse range of kinetic profiles. nih.govnih.gov Researchers identified antagonists with very short residence times (e.g., 2.2 minutes) as well as those with much longer RTs (e.g., 376 minutes or 391 minutes). nih.govnih.gov This wide range was achieved through systematic chemical modifications. nih.gov For example, within the studied series, association rate constants (kₒₙ) varied 30-fold, while dissociation rate constants (kₒff) showed an approximately 290-fold difference. nih.gov This work demonstrated that kinetic parameters could be tuned independently of binding affinity, providing a path for optimizing the duration of action for these antagonists. nih.gov

Table 2: Kinetic Binding Parameters of Pyrido[2,1-f]purine-2,4-dione Analogues at the hA₃ Receptor This table is interactive. You can sort and filter the data.

Compound Feature Association Rate (kₒₙ) Dissociation Rate (kₒff) Residence Time (RT)
Short RT Analogue Not specified High 2.2 min
Long RT Analogue Not specified Low 376 min
Long RT Analogue Not specified Low 391 min

Enzyme Inhibition Studies

In addition to receptor antagonism, analogues have been investigated for their potential to inhibit specific enzymes involved in cellular signaling and metabolism.

Investigations of Kinase Inhibition (e.g., MEK, ERK, PI3K, mTOR, CDK4/6)

Based on the reviewed scientific literature, specific studies investigating the inhibitory activity of this compound or its close structural analogues, such as pyrido[2,1-f]purine-2,4-diones and tetrahydropyrimido[1,2-f]purinediones, against the specified kinases (MEK, ERK, PI3K, mTOR, CDK4/6) have not been reported. While the broader class of purine (B94841) derivatives is known to produce many kinase inhibitors, data for this specific scaffold is not available. rsc.org Research on kinase inhibition has been conducted on related but structurally distinct heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.govmdpi.com

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. A library of 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purinediones was evaluated for their ability to inhibit monoamine oxidases. nih.gov This study found that the introduction of mono- or di-chloro-substituted phenyl, benzyl (B1604629), or phenethyl groups at the N9 position of the 1,3-dimethyl series led to a novel class of potent MAO-B inhibitors. nih.gov The most potent compound identified was 9-(3,4-dichlorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dione, which exhibited an IC₅₀ value of 0.0629 µM for human MAO-B and displayed high selectivity against other targets. nih.gov Several other compounds showed triple-target profiles, inhibiting A₁, A₂ₐ, and MAO-B simultaneously. nih.gov

Table 3: MAO-B Inhibition by Tetrahydropyrimido[1,2-f]purinedione Analogues This table is interactive. You can sort and filter the data.

Compound Analogue Inhibition of human MAO-B (IC₅₀)
9-(3,4-dichlorobenzyl)-1,3-dimethyl derivative 0.0629 µM
9-(2-methoxybenzyl)-1-methyl-3-(prop-2-ynyl) derivative 1.80 µM

In Vitro Cellular Pathway Modulation

Inhibition of Viral Replication (in vitro models)There is no evidence from in vitro studies to indicate that this compound has any effect on viral replication.

Due to the lack of available scientific research and data pertaining to the specified biological activities of this compound, it is not possible to create a factually accurate and informative article that adheres to the provided outline. The generation of content without supporting evidence would result in speculation and misinformation, which contravenes the core principles of scientific accuracy.

Antimicrobial Activity (in vitro models)

The antimicrobial potential of the tetrahydropyrido[2,1-f]purine scaffold, particularly with halogen substitutions, has been explored through the investigation of its analogues. While direct studies on this compound are not extensively detailed in the available literature, research on structurally related compounds provides significant insights.

A study on a series of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated notable in vitro antibacterial activity. nih.gov These compounds were tested against both Gram-positive (e.g., Bacillus Subtilis, Staphylococcus epidermidis) and Gram-negative (Xanthomonas Campestris, Pseudomonas aeruginosa) bacteria. nih.gov The findings revealed that the introduction of a substituted heterocyclic piperazine (B1678402) moiety to the core structure resulted in good activity. nih.gov Specifically, one analogue in this series showed twofold better activity than the standard drug, streptomycin (B1217042) sulphate, indicating that the tetrahydropyridopyrimidine core is a promising framework for developing new antibacterial agents. nih.gov

Further research into other chloro-substituted heterocyclic compounds supports the role of the chlorine atom in enhancing antimicrobial effects. For instance, a series of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were assessed for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies established a rapid concentration-dependent bactericidal effect for some of the chloro-substituted derivatives. nih.gov Similarly, novel compounds based on 6-chloro-9H-carbazol and 1,3,4-oxadiazole (B1194373) scaffolds have shown good antimicrobial activity, with some derivatives being particularly active against E. coli and C. albicans. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrido[1,2-a]pyrimidine Analogues

Compound ID Modifications Target Bacteria Activity Level Reference

Note: This table is based on data for analogues and not the specific subject compound.

Antioxidant Activity (in vitro studies)

The antioxidant properties of heterocyclic compounds containing the tetrahydropyrimidine (B8763341) nucleus have been a subject of scientific investigation. These studies suggest that the core structure is amenable to modifications that can induce or enhance antioxidant potential. Fused heterocyclic compounds derived from a 6-(Benzo[d] rsc.orgdundee.ac.ukdioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold have been synthesized and evaluated for their antioxidant activities. nih.gov

Various in vitro assays are commonly employed to determine antioxidant capacity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the ABTS radical cation scavenging assay. ijpsonline.commedcraveonline.com For instance, studies on different pyrimidine (B1678525) derivatives, including tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues, have demonstrated excellent free radical scavenging activity, which was attributed to the presence of electron-releasing groups on the benzylidene moiety. ijpsonline.com Similarly, certain thiazolopyrimidine derivatives have shown potent antioxidative activity in lipid peroxidation assays. ijpsonline.com The antioxidant potential often stems from the ability of these molecules to donate a hydrogen atom or an electron to stabilize free radicals. medcraveonline.com While specific data for this compound is not available, the collective findings for related tetrahydropyrimidine structures indicate that this class of compounds is a promising area for the development of novel antioxidants. nih.govijpsonline.comsemanticscholar.org

Table 2: Antioxidant Activity of Representative Pyrimidine Analogues

Compound Class Assay Activity Reference
Tetrahydroimidazo[1,2-α]pyrimidine analogues DPPH radical scavenging Excellent ijpsonline.com
Thiazolopyrimidine derivatives Lipid peroxidation Potent ijpsonline.com
Chromenopyrimidinethiones DPPH and ABTS Potent ijpsonline.com

Note: This table is based on data for analogues and not the specific subject compound.

Anti-inflammatory Activity (in vitro studies)

The anti-inflammatory potential of compounds structurally related to this compound has been demonstrated in several in vitro studies. The pyrimidine core is present in several clinically approved anti-inflammatory drugs, highlighting its pharmacological importance. rsc.org

Research on a hybrid NSAID tetrahydropyran (B127337) derivative, cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19), showed significant anti-inflammatory effects. In in vitro models using the RAW 264.7 cell line, this compound was able to reduce the levels of the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). researchgate.net Furthermore, it demonstrated inhibitory activity against cyclooxygenase (COX) enzymes. researchgate.net

Other studies on various pyrimidine analogues have shown potent inhibition of COX-2 activity. rsc.org For example, certain rearranged abietane (B96969) diterpenes were evaluated for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, with some compounds showing high anti-inflammatory activity. nih.gov A series of novel imidazole (B134444) derivatives were also synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity, a key target in inflammatory pathways. nih.gov One compound from this series, AA6, showed considerable inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. nih.gov These findings collectively suggest that the broader class of compounds, including chloro-substituted tetrahydropyridine-fused heterocycles, holds promise for anti-inflammatory activity by modulating key mediators like NO, pro-inflammatory cytokines, and enzymes such as COX and p38 MAP kinase.

Table 3: In Vitro Anti-inflammatory Activity of an Analogue

Compound Cell Line Effect Reference

Note: This table is based on data for an analogue and not the specific subject compound.

Anticancer Activity (in vitro cell lines)

The purine and pyridopyrimidine scaffolds are foundational in the development of numerous anticancer agents. heteroletters.org Analogues of this compound have been investigated for their cytotoxic effects against various human cancer cell lines.

For instance, a class of 2,6,9-trisubstituted purines, including compounds with chlorine atoms at the C-2 and C-6 positions, demonstrated high antiproliferative activity against a panel of cancer cell lines such as K562 (leukemia), HL-60 (leukemia), and MCF-7 (breast cancer). nih.gov Two specific 2,6-dichloropurine (B15474) derivatives, compounds 7 and 10, exhibited IC50 values of 1.42 µM and 1.52 µM, respectively, against HL-60 cells. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov

Similarly, novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as human topoisomerase II (topoII) inhibitors, a validated target for cancer therapy. nih.gov Some of these compounds showed promising antiproliferative activity in the low micromolar range against melanoma (A375), breast (MCF7), and lung (A549) cancer cell lines. nih.gov Another study on tetrahydropyrimidinecarboxamide derivatives identified a lead compound, 4f, which displayed potent anticancer activity against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cells. rsc.orgdundee.ac.uk Furthermore, derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been screened against the A549 lung cancer cell line, with some compounds showing higher inhibitory activity than the reference drug methotrexate. nih.gov

Table 4: Anticancer Activity of Chloro-Substituted Purine Analogues

Compound ID Cancer Cell Line IC50 (µM) Reference
Compound 7 (2,6-dichloropurine derivative) K562 (Leukemia) 2.27 nih.gov
HL-60 (Leukemia) 1.42 nih.gov
Compound 10 (2,6-dichloropurine derivative) K562 (Leukemia) 2.53 nih.gov

Note: This table is based on data for analogues and not the specific subject compound.

Structure-Activity Relationship (SAR) Derivations from Biological Data

Structure-activity relationship (SAR) studies on pyrido[2,1-f]purine derivatives and related heterocyclic systems have provided valuable insights into the chemical features essential for their biological activities. For the pyrido[2,1-f]purine-2,4-dione series, modifications at various positions have been shown to significantly influence their affinity for biological targets like adenosine receptors. acs.org

In the related tetrahydropyrido[4,3-d]pyrimidine scaffold, SAR studies focused on modifications at two key positions: the aniline (B41778) substituent at position 4 and the (hetero)aryl group at position 2 of the bicyclic core. nih.gov This systematic approach allowed for the elucidation of features crucial for activity as topoisomerase II inhibitors. nih.gov For other pyrimidine derivatives, SAR analysis has revealed several key trends. For example, the introduction of electron-releasing moieties, such as a chlorine atom, at specific positions can enhance anti-inflammatory potential. rsc.org In one series of tricyclic pyrimidines, the presence of a chlorine atom at position-2 was found to improve anti-inflammatory activity. rsc.org

Regarding anticancer activity, SAR studies on 2,6,9-trisubstituted purines have shown that the nature of the substituent at each position is critical. The presence of chlorine at positions 2 and 6 of the purine ring was associated with high cytotoxicity against multiple cancer cell lines. nih.gov Further modifications, such as replacing the chlorine atoms with other groups, led to variations in activity, highlighting the sensitivity of the biological effect to the substitution pattern. nih.gov In the development of novel Smoothened (Smo) antagonists based on a tetrahydropyrido[4,3-d]pyrimidine scaffold, a scaffold hopping strategy and subsequent SAR exploration led to the identification of potent inhibitors of the Hedgehog signaling pathway, which is implicated in cancers like medulloblastoma. nih.gov These collective SAR studies underscore the importance of the substitution pattern on the core heterocyclic structure, with halogen atoms like chlorine often playing a key role in modulating the potency and selectivity of these compounds across different biological targets. rsc.orgnih.gov

Research Applications and Future Directions

Role as Synthetic Intermediates and Building Blocks in Medicinal Chemistry Research

The purine (B94841) scaffold is a cornerstone in the development of a wide array of therapeutic agents, including anticancer and antiviral drugs. mdpi.com The 4-chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine structure serves as a valuable starting material for the synthesis of more complex molecules. The chlorine atom at the 4-position is a key functional group that can be readily displaced by various nucleophiles, enabling the introduction of diverse substituents and the generation of extensive compound libraries. rsc.org This reactivity is fundamental to its role as a versatile building block in medicinal chemistry.

The synthesis of related purine derivatives often involves a multi-step process starting from readily available precursors like 2,6-dichloropurine (B15474). mdpi.com Alkylation and subsequent reactions can be employed to introduce a variety of functional groups. mdpi.com The tetrahydropyridopurine core can be constructed through cyclization reactions, and the chloro-substituent provides a handle for further diversification. nih.gov This synthetic accessibility allows researchers to systematically explore the structure-activity relationships of its derivatives.

Scaffold for Design of Novel Ligands Targeting Specific Receptors or Enzymes

The tetrahydropyridopurine scaffold has been identified as a promising framework for the design of ligands that can selectively target specific biological receptors and enzymes. For instance, structurally similar tetrahydropyridopyrimidine scaffolds have been investigated as inhibitors of human topoisomerase II, a validated target in cancer therapy. nih.govnih.gov Furthermore, derivatives of the related tetrahydropyrimido[1,2-f]purinedione structure have been shown to interact with adenosine (B11128) receptors and monoamine oxidases, which are important targets in the context of neurodegenerative diseases. nih.gov

The design of such targeted ligands often involves modifying the core scaffold with various substituents to optimize interactions with the target protein. The ability to introduce a range of chemical moieties at different positions of the this compound ring system is crucial for achieving high affinity and selectivity.

Strategies for Improving Selectivity and Potency in Research Compounds

A key challenge in drug discovery is the development of compounds that are not only potent but also highly selective for their intended target, thereby minimizing off-target effects. Chemical optimization of heterocyclic scaffolds like tetrahydropyridopyrimidines has been shown to be an effective strategy for enhancing both potency and selectivity. nih.gov For derivatives of this compound, this can be achieved through systematic modifications of the substituents on the purine and tetrahydropyridine (B1245486) rings.

Structure-activity relationship (SAR) studies are instrumental in guiding these optimization efforts. By synthesizing and evaluating a series of analogs with systematic structural variations, researchers can identify the key chemical features that govern potency and selectivity. For example, in the development of PI3Kδ inhibitors based on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) scaffold, careful selection of substituents was crucial for achieving high isoform selectivity. nih.gov Similar strategies can be applied to derivatives of this compound to fine-tune their biological activity.

Exploration of Novel Bioactive Derivatives

The versatility of the this compound scaffold has prompted the exploration of its derivatives for a wide range of biological activities. Research on related heterocyclic systems has revealed potential applications in various therapeutic areas. For instance, derivatives of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated as antibacterial agents. nih.gov

Furthermore, the purine core is a well-established pharmacophore in anticancer drug design. nih.gov The development of novel purine derivatives continues to be an active area of research, with a focus on identifying compounds with improved efficacy and reduced toxicity. mdpi.com The exploration of derivatives of this compound could lead to the discovery of new bioactive molecules with potential applications in oncology and infectious diseases.

Development of Multi-Targeting Agents in Research

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. frontiersin.org Consequently, there is growing interest in the development of multi-target drugs that can simultaneously modulate several key proteins involved in the disease process. frontiersin.org The tetrahydropyrimido[1,2-f]purinedione scaffold has been successfully utilized to create compounds that act on multiple targets. nih.gov For example, certain derivatives have been shown to be dual A1/A2A adenosine receptor antagonists, while others exhibit triple-target inhibition of adenosine receptors and monoamine oxidase B. nih.gov

The this compound scaffold offers a promising platform for the design of such multi-targeting agents. By strategically incorporating different pharmacophoric features into a single molecule, it may be possible to develop compounds that engage multiple targets relevant to a particular disease, potentially leading to enhanced therapeutic efficacy. nih.gov

Opportunities for Further Computational and Mechanistic Studies

Computational methods play an increasingly important role in modern drug discovery, from target identification to lead optimization. nih.gov For the this compound scaffold and its derivatives, computational studies can provide valuable insights into their chemical properties and biological activities. Molecular modeling techniques can be used to predict how these compounds bind to their target proteins, helping to rationalize observed structure-activity relationships and guide the design of more potent and selective analogs.

Furthermore, mechanistic studies are essential for understanding how these compounds exert their biological effects. Investigating the molecular mechanisms of action of bioactive derivatives of this compound will be crucial for their further development as therapeutic agents. These studies could involve a range of techniques, from biochemical assays to cell-based experiments, to elucidate the downstream effects of target modulation.

Q & A

Q. What are the common synthetic routes for 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine derivatives?

The synthesis typically involves modifying a tricyclic xanthine core. Key methods include:

  • Microwave-assisted solvent-free synthesis : Enhances reaction efficiency and purity. For example, microwave irradiation was used to synthesize 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine derivatives, avoiding traditional solvents .
  • Huisgen cycloaddition : Copper-catalyzed azide-alkyne reactions (CuAAC) introduce triazole-containing substituents. Conditions include sodium ascorbate, tert-butanol/water (4:1), and 65°C for 3 hours .
  • Sonogashira coupling : Palladium-catalyzed cross-coupling (Pd(PPh₃)₄, CuI, DMF, 80°C) attaches arylpropynyl groups to the purine scaffold .

Q. How is the structural confirmation of these compounds achieved?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR data (e.g., δ 3.35 ppm for N-CH₃ groups) confirm substituent positions and ring saturation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ peaks for 8-substituted derivatives) .
  • HPLC : Purity is assessed using reverse-phase columns (e.g., 95–99% purity for adenosine receptor antagonists) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in purine derivative synthesis?

Critical parameters include:

  • Catalyst selection : Pd(Ph₃P)₄ and CuI for Sonogashira coupling (yields up to 74%) .
  • Solvent systems : DMF or ethanol for nucleophilic substitutions; tert-butanol/water mixtures for Huisgen reactions .
  • Temperature and time : Microwave-assisted synthesis reduces reaction time (e.g., 3 hours vs. 16 hours for conventional heating) .
  • Example: 8-(3-Bromophenethyl) derivatives achieved 71% yield under optimized Sonogashira conditions .

Q. What strategies are employed to design dual-target inhibitors (e.g., MAO-B and adenosine receptors)?

  • Structure-activity relationship (SAR) studies : Substituents like 8-benzyl groups enhance A₁/A₂A adenosine receptor (AR) antagonism. For example, 8-(3-trifluoromethylbenzyl) derivatives show submicromolar AR affinity .
  • Dual pharmacophore integration : Combining MAO-B inhibitory moieties (e.g., propargylamine) with AR antagonists improves neuroprotective activity. Compound 2b (Table 1 in ) inhibits MAO-B (IC₅₀ = 1.2 µM) while antagonizing A₁/A₂A receptors .

Q. How do substituents influence pharmacological activity and physicochemical properties?

  • Electron-withdrawing groups : Chloro or fluoro substituents increase metabolic stability and receptor binding. For example, 8-(2-chlorophenethyl) derivatives exhibit higher melting points (265°C) and improved solubility .
  • Benzyl vs. alkyl chains : Bulky benzyl groups enhance AR affinity, while shorter chains improve water solubility (e.g., 8-propyl derivatives) .
  • Table 1 : Substituent effects on 8-substituted derivatives:
SubstituentYield (%)Melting Point (°C)A₁AR Affinity (Ki, nM)
3-Fluorophenethyl42173120
2-Chlorophenethyl6526585
3-Trifluoromethylbenzyl55154210
Data sourced from and .

Q. How can contradictions in reported biological activities be resolved?

  • Assay standardization : Discrepancies in MAO-B inhibition data may arise from enzyme sources (human vs. recombinant) or substrate concentrations. For example, MAO-B IC₅₀ values vary by 10-fold across studies .
  • Structural validation : Ensure synthesized compounds match reported structures via X-ray crystallography or 2D NMR .
  • Pharmacokinetic profiling : Differences in blood-brain barrier penetration (e.g., logP values >2.5 improve CNS activity) may explain in vivo vs. in vitro discrepancies .

Methodological Considerations

  • Microwave vs. conventional heating : Microwave synthesis reduces side reactions (e.g., 93% yield for 9-propargyl derivatives vs. 70% with reflux) .
  • Purification techniques : Column chromatography (EtOAc/hexane) or recrystallization (30% ethanol) are critical for isolating high-purity compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine
Reactant of Route 2
4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.